Bienvenue dans la boutique en ligne BenchChem!

2-bromo-7-oxaspiro[3.5]nonane

Physicochemical profiling Lipophilicity Drug-like property optimization

2-Bromo-7-oxaspiro[3.5]nonane (CAS 2385355-17-7) is a spirocyclic compound with the molecular formula C8H13BrO and molecular weight of 205.09 g/mol. The compound features a distinctive 7-oxaspiro[3.5]nonane core structure wherein a four-membered oxetane ring and a six-membered tetrahydropyran ring share a single spiro carbon atom, with a bromine substituent at the 2-position of the cyclobutane ring.

Molecular Formula C8H13BrO
Molecular Weight 205.1
CAS No. 2385355-17-7
Cat. No. B6232853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-7-oxaspiro[3.5]nonane
CAS2385355-17-7
Molecular FormulaC8H13BrO
Molecular Weight205.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-7-oxaspiro[3.5]nonane (CAS 2385355-17-7) as a Spirocyclic Oxetane Building Block


2-Bromo-7-oxaspiro[3.5]nonane (CAS 2385355-17-7) is a spirocyclic compound with the molecular formula C8H13BrO and molecular weight of 205.09 g/mol . The compound features a distinctive 7-oxaspiro[3.5]nonane core structure wherein a four-membered oxetane ring and a six-membered tetrahydropyran ring share a single spiro carbon atom, with a bromine substituent at the 2-position of the cyclobutane ring . As a member of the spirocyclic oxetane family, this compound functions primarily as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery programs [1].

Why 2-Bromo-7-oxaspiro[3.5]nonane (CAS 2385355-17-7) Cannot Be Substituted by Generic Analogs


Substitution of 2-bromo-7-oxaspiro[3.5]nonane with structurally similar analogs (such as 8-bromo-5-oxaspiro[3.5]nonane, 2-oxaspiro[3.5]nonane, or 7-oxaspiro[3.5]nonane-2-carbaldehyde) is not straightforward due to critical differences in reactivity, physicochemical properties, and synthetic utility. The presence of the bromine atom at the 2-position of the cyclobutane ring provides a defined electrophilic handle for nucleophilic substitution and cross-coupling reactions that non-halogenated analogs lack . Furthermore, the oxetane oxygen positioned at the 7-position of the spiro framework imparts dramatically altered physicochemical properties—including up to 40-fold improvement in aqueous solubility and approximately 1 log unit reduction in lipophilicity—compared to carbon-only spirocyclic scaffolds [1]. These differences in hydrogen-bonding capacity, conformational rigidity, and metabolic stability cannot be recapitulated by simple ring-size variations or non-oxygenated analogs .

Quantitative Differentiation Evidence for 2-Bromo-7-oxaspiro[3.5]nonane (CAS 2385355-17-7) vs. Closest Analogs


Lipophilicity (LogP) Comparison: 2-Bromo-7-oxaspiro[3.5]nonane vs. Parent Hydrocarbon Scaffold

The target compound exhibits a calculated LogP value of 2.3405 , which is substantially lower than the parent hydrocarbon spiro[3.5]nonane scaffold (LogP = 3.12–4.33 depending on calculation method) . This reduction in lipophilicity is consistent with class-level observations that oxa-spirocycles exhibit Δlog D reductions of approximately 1 log unit relative to carbon-only spirocycles [1].

Physicochemical profiling Lipophilicity Drug-like property optimization

Conformational Rigidity: Zero Rotatable Bonds in 2-Bromo-7-oxaspiro[3.5]nonane vs. Linear Analogs

The target compound possesses zero rotatable bonds as indicated by its computational chemistry profile (Rotatable_Bonds = 0) , which confers complete conformational rigidity. In contrast, linear bromoalkyl ether analogs such as 3-(2-bromoethyl)spiro[3.3]heptan-1-one or acyclic alternatives possess 3–6 rotatable bonds, resulting in significantly higher conformational entropy and reduced binding specificity. Class-level evidence indicates that spirocyclic scaffolds with restricted rotational flexibility enhance receptor selectivity and metabolic stability compared to flexible chain analogs .

Conformational restriction Entropic benefit Target engagement

Aqueous Solubility Enhancement: Oxa-Spirocycle Scaffold vs. Carbon-Only Spirocycles

While direct experimental solubility data for 2-bromo-7-oxaspiro[3.5]nonane are not available in the public domain, class-level evidence from a comprehensive study of oxa-spirocycles demonstrates that incorporation of an oxygen atom into a spirocyclic framework dramatically improves water solubility by up to 40 times compared to carbon-only spirocyclic counterparts [1][2]. The 7-oxaspiro[3.5]nonane core of the target compound contains such an oxygen heteroatom within the six-membered tetrahydropyran ring, making it a member of this solubility-enhanced oxa-spirocycle class.

Aqueous solubility Bioavailability Formulation development

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Comparison

2-Bromo-7-oxaspiro[3.5]nonane exhibits a calculated Topological Polar Surface Area (TPSA) of 9.23 Ų with one hydrogen bond acceptor (the tetrahydropyran oxygen) and zero hydrogen bond donors . This polar surface area value is directly attributable to the oxa-spirocyclic core structure. In comparison, the parent hydrocarbon spiro[3.5]nonane has TPSA = 0 Ų and zero H-bond acceptors/donors [1]. The presence of the ether oxygen provides hydrogen-bonding capacity while maintaining a low TPSA well below the 90 Ų threshold typically associated with good oral bioavailability and CNS penetration .

Polar surface area Membrane permeability Blood-brain barrier penetration

Positional Isomer Differentiation: 2-Bromo-7-oxaspiro[3.5]nonane vs. 8-Bromo-5-oxaspiro[3.5]nonane

2-Bromo-7-oxaspiro[3.5]nonane (CAS 2385355-17-7) is structurally distinct from its positional isomer 8-bromo-5-oxaspiro[3.5]nonane (CAS 1540079-49-9) [1]. Both compounds share the identical molecular formula C8H13BrO and molecular weight 205.09 g/mol, but differ in the placement of the bromine atom relative to the spiro junction and the position of the oxygen heteroatom. In the target compound, the bromine is located at the 2-position on the cyclobutane ring with oxygen at the 7-position (tetrahydropyran ring); in the isomer, bromine is at the 8-position with oxygen at the 5-position [1]. This positional difference yields distinct SMILES strings (BrC1CC2(CCOCC2)C1 vs. BrC1CCC2(CCCCO2)C1) and dictates divergent reactivity patterns in substitution reactions and cross-coupling applications [1].

Positional isomer Regioselectivity Synthetic intermediate

Functional Handle Comparison: 2-Bromo Substitution vs. 2-Carbaldehyde or 2-Carboxylic Acid Analogs

The bromine atom at the 2-position of the cyclobutane ring serves as a versatile electrophilic handle that enables nucleophilic substitution reactions and transition metal-catalyzed cross-couplings that are not accessible with non-halogenated analogs . In contrast, alternative 7-oxaspiro[3.5]nonane derivatives such as 7-oxaspiro[3.5]nonane-2-carbaldehyde (CAS 1440962-03-7) and 7-oxaspiro[3.5]nonane-1-carboxylic acid (CAS 1784418-25-2) possess aldehyde and carboxylic acid functionalities, respectively, which enable different reaction manifolds (e.g., reductive amination, amide coupling) but lack the capacity for sp2-sp3 or sp3-sp3 cross-coupling reactions that the bromine handle enables.

Electrophilic reactivity Cross-coupling Synthetic versatility

Recommended Application Scenarios for 2-Bromo-7-oxaspiro[3.5]nonane (CAS 2385355-17-7) Based on Quantitative Evidence


Lead Optimization in CNS Drug Discovery Programs Requiring Balanced Lipophilicity

Based on the compound's calculated LogP of 2.3405 and TPSA of 9.23 Ų , 2-bromo-7-oxaspiro[3.5]nonane is well-suited for CNS-targeted lead optimization where maintaining low lipophilicity while preserving membrane permeability is critical. The LogP value falls within the optimal range for CNS drug candidates, and the low TPSA (well below the 90 Ų threshold) combined with one hydrogen-bond acceptor supports favorable blood-brain barrier penetration potential. This makes the compound a strategic building block choice over more lipophilic carbon-only spirocycles (LogP >3.12) [1].

Conformationally Constrained Fragment-Based Drug Discovery

The compound's zero rotatable bonds make it an ideal rigid fragment for fragment-based drug discovery (FBDD) campaigns. Unlike flexible acyclic bromoalkyl building blocks that suffer from entropic penalties upon target binding, this spirocyclic oxetane provides a pre-organized conformation that can enhance binding affinity and selectivity. Class-level evidence indicates that spirocyclic scaffolds with restricted rotational flexibility enhance receptor selectivity and metabolic stability [1].

Synthetic Diversification via Cross-Coupling Reactions

The bromine substituent at the 2-position of the cyclobutane ring serves as an electrophilic handle enabling sp2-sp3 or sp3-sp3 cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) . This reactivity profile distinguishes 2-bromo-7-oxaspiro[3.5]nonane from carbonyl-functionalized 7-oxaspiro[3.5]nonane analogs (e.g., 2-carbaldehyde or 1-carboxylic acid derivatives) [1], making it the preferred starting material for programs requiring carbon-carbon bond formation at the 2-position to access diversified spirocyclic libraries.

Solubility-Challenged Lead Series Rescue

For lead series suffering from poor aqueous solubility, 2-bromo-7-oxaspiro[3.5]nonane offers a scaffold replacement strategy. Class-level evidence demonstrates that oxa-spirocycles improve water solubility by up to 40 times compared to carbon-only spirocyclic counterparts [1]. The 7-oxaspiro[3.5]nonane core, containing an oxygen heteroatom in the six-membered ring, is a member of this solubility-enhanced class, providing a validated structural solution for rescuing lipophilic, poorly soluble lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-7-oxaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.